Cas no 2175979-06-1 (4-Cyclobutoxypyrazolo[1,5-a]pyrazine)
4-Cyclobutoxypyrazolo[1,5-a]pyrazine Chemical and Physical Properties
Names and Identifiers
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- 4-cyclobutoxypyrazolo[1,5-a]pyrazine
- 4-cyclobutyloxypyrazolo[1,5-a]pyrazine
- 4-Cyclobutoxypyrazolo[1,5-a]pyrazine
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- Inchi: 1S/C10H11N3O/c1-2-8(3-1)14-10-9-4-5-12-13(9)7-6-11-10/h4-8H,1-3H2
- InChI Key: QWOLMBWEHIRLCF-UHFFFAOYSA-N
- SMILES: O(C1C2=CC=NN2C=CN=1)C1CCC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 208
- XLogP3: 1.2
- Topological Polar Surface Area: 39.4
4-Cyclobutoxypyrazolo[1,5-a]pyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6608-0950-2μmol |
4-cyclobutoxypyrazolo[1,5-a]pyrazine |
2175979-06-1 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6608-0950-5μmol |
4-cyclobutoxypyrazolo[1,5-a]pyrazine |
2175979-06-1 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6608-0950-10μmol |
4-cyclobutoxypyrazolo[1,5-a]pyrazine |
2175979-06-1 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6608-0950-20μmol |
4-cyclobutoxypyrazolo[1,5-a]pyrazine |
2175979-06-1 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6608-0950-1mg |
4-cyclobutoxypyrazolo[1,5-a]pyrazine |
2175979-06-1 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0950-2mg |
4-cyclobutoxypyrazolo[1,5-a]pyrazine |
2175979-06-1 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6608-0950-3mg |
4-cyclobutoxypyrazolo[1,5-a]pyrazine |
2175979-06-1 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6608-0950-4mg |
4-cyclobutoxypyrazolo[1,5-a]pyrazine |
2175979-06-1 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0950-5mg |
4-cyclobutoxypyrazolo[1,5-a]pyrazine |
2175979-06-1 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6608-0950-10mg |
4-cyclobutoxypyrazolo[1,5-a]pyrazine |
2175979-06-1 | 10mg |
$118.5 | 2023-09-07 |
4-Cyclobutoxypyrazolo[1,5-a]pyrazine Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 4-Cyclobutoxypyrazolo[1,5-a]pyrazine
Introduction to 4-Cyclobutoxypyrazolo[1,5-a]pyrazine (CAS No. 2175979-06-1)
4-Cyclobutoxypyrazolo[1,5-a]pyrazine, identified by the Chemical Abstracts Service Number (CAS No.) 2175979-06-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazolo[1,5-a]pyrazine scaffold, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of 4-Cyclobutoxypyrazolo[1,5-a]pyrazine, particularly the cyclobutoxy substituent and the fused pyrazole ring system, contribute to its unique chemical properties and biological interactions.
The cyclobutoxy group in the molecular structure of 4-Cyclobutoxypyrazolo[1,5-a]pyrazine introduces rigidity to the molecule, which can influence its binding affinity and selectivity when interacting with biological targets. This structural motif has been explored in various drug discovery efforts due to its ability to modulate pharmacokinetic profiles and enhance metabolic stability. The presence of two pyrazole rings in the core structure further enhances the compound's potential for multitarget interactions, a key strategy in modern drug design.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 4-Cyclobutoxypyrazolo[1,5-a]pyrazine with high precision. Studies suggest that this compound may exhibit inhibitory activity against several enzymes and receptors implicated in inflammatory and metabolic disorders. The fused pyrazole system is particularly noteworthy for its ability to engage with aromatic pockets in protein targets, a feature that has been leveraged in the development of kinase inhibitors and other small-molecule therapeutics.
One of the most compelling aspects of 4-Cyclobutoxypyrazolo[1,5-a]pyrazine is its potential as a scaffold for drug discovery. The compound's unique structural features allow for facile derivatization, enabling the synthesis of libraries of analogs with tailored biological activities. Researchers have employed high-throughput screening (HTS) and structure-activity relationship (SAR) studies to explore the pharmacological profile of derivatives based on this scaffold. These efforts have identified several lead compounds with promising preclinical data in models of cancer, neurodegenerative diseases, and autoimmune disorders.
The synthesis of 4-Cyclobutoxypyrazolo[1,5-a]pyrazine involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions to form the pyrazole core, followed by functional group interconversions to introduce the cyclobutoxy moiety. Advances in catalytic processes have improved the efficiency and scalability of these synthetic routes, making it feasible to produce 4-Cyclobutoxypyrazolo[1,5-a]pyrazine in sufficient quantities for both research and development purposes.
In vitro studies have demonstrated that 4-Cyclobutoxypyrazolo[1,5-a]pyrazine exhibits notable interactions with biological targets such as protein kinases and transcription factors. These interactions are mediated by hydrogen bonding networks and hydrophobic interactions that are critical for ligand-receptor binding affinity. The compound's ability to modulate enzyme activity has been particularly investigated in contexts where aberrant signaling pathways contribute to disease pathogenesis.
The pharmacokinetic properties of 4-Cyclobutoxypyrazolo[1,5-a]pyrazine are another area of active investigation. Preclinical studies indicate that this compound exhibits favorable solubility and bioavailability profiles when formulated appropriately. These characteristics are essential for translating preclinical findings into clinical efficacy. Additionally, metabolic stability studies have revealed that 4-Cyclobutoxypyrazolo[1,5-a]pyrazine undergoes predictable biotransformations in vivo, which can be leveraged to design prodrugs or optimize dosing regimens.
Emerging research suggests that 4-Cyclobutoxypyrazolo[1,5-a]pyrazine may also possess anti-inflammatory properties through mechanisms involving suppression of nuclear factor kappa B (NF-κB) signaling pathways. NF-κB is a critical transcription factor involved in regulating inflammatory responses and has been implicated in various chronic diseases. By targeting this pathway, 4-Cyclobutoxypyrazolo[1,5-a]pyrazine could offer therapeutic benefits beyond its primary mode of action.
The development of novel drug candidates often requires interdisciplinary collaboration between chemists, biologists, and clinicians. In the case of 4-Cyclobutoxypyrazolo[1,5-a]pyrazine, such collaboration has been instrumental in elucidating its mechanism of action and exploring its potential therapeutic applications. Preclinical trials are underway to evaluate the safety and efficacy of this compound in animal models of human disease.
The future prospects for 4-Cyclobutoxypyrazolo[1,5-a]pyразине are bright given its structural versatility and promising preclinical data. Continued research efforts will focus on optimizing synthetic routes for scalability production exploring novel derivatives with enhanced pharmacological profiles expanding therapeutic indications beyond current focuses
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